N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1021089-91-7
Cat. No.: VC4331199
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021089-91-7 |
|---|---|
| Molecular Formula | C26H26N4O4S |
| Molecular Weight | 490.58 |
| IUPAC Name | N-benzyl-1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C26H26N4O4S/c1-17-24-22(26(31)27-15-18-6-4-3-5-7-18)14-23(19-8-10-21(34-2)11-9-19)28-25(24)30(29-17)20-12-13-35(32,33)16-20/h3-11,14,20H,12-13,15-16H2,1-2H3,(H,27,31) |
| Standard InChI Key | WJUQOTSIPUSGTF-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Introduction
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities, which make them significant in medicinal chemistry research. The compound's structure includes a tetrahydrothiophene moiety with a dioxido group, a benzyl group, and a methoxy-substituted phenyl ring attached to a pyrazolo[3,4-b]pyridine core. This unique combination of functional groups suggests potential interactions with various biological targets, making it an interesting candidate for pharmacological studies.
Synthesis
The synthesis of N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves several key steps. These steps often require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Common solvents and catalysts may be employed to facilitate certain steps in the synthesis process.
Potential Applications
Given its complex structure and potential biological activity, N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a valuable candidate for further research aimed at developing new therapeutic agents. The presence of multiple functional groups enables participation in various biochemical pathways, modulating cellular processes and signaling pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume